molecular formula C24H30N4O4 B303636 2-Amino-4-(3,4-dimethoxyphenyl)-7,7-dimethyl-1-(4-morpholinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile

2-Amino-4-(3,4-dimethoxyphenyl)-7,7-dimethyl-1-(4-morpholinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile

Katalognummer B303636
Molekulargewicht: 438.5 g/mol
InChI-Schlüssel: QYNPURXLANWWCL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Amino-4-(3,4-dimethoxyphenyl)-7,7-dimethyl-1-(4-morpholinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile, also known as DMQX, is a quinoxaline derivative that acts as a non-competitive antagonist of the ionotropic glutamate receptor. It was first synthesized in 1990 by a team of researchers at the University of California, San Francisco, led by Dr. Roger Nicoll. Since then, DMQX has been widely used in scientific research to study the role of glutamate receptors in various physiological and pathological processes.

Wirkmechanismus

2-Amino-4-(3,4-dimethoxyphenyl)-7,7-dimethyl-1-(4-morpholinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile acts as a non-competitive antagonist of the ionotropic glutamate receptor, specifically the AMPA receptor subtype. It binds to a site on the receptor that is distinct from the glutamate binding site, and prevents the receptor from opening and allowing the flow of ions into the cell. This results in a decrease in synaptic transmission and a reduction in excitability of the postsynaptic neuron.
Biochemical and Physiological Effects
2-Amino-4-(3,4-dimethoxyphenyl)-7,7-dimethyl-1-(4-morpholinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile has been shown to have a number of biochemical and physiological effects in various experimental systems. In vitro studies have shown that 2-Amino-4-(3,4-dimethoxyphenyl)-7,7-dimethyl-1-(4-morpholinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile can reduce the amplitude and frequency of excitatory postsynaptic currents, as well as inhibit the induction of long-term potentiation, a process involved in synaptic plasticity and learning and memory. In vivo studies have shown that 2-Amino-4-(3,4-dimethoxyphenyl)-7,7-dimethyl-1-(4-morpholinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile can reduce the severity of seizures in animal models of epilepsy, as well as protect against ischemic damage in models of stroke.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of 2-Amino-4-(3,4-dimethoxyphenyl)-7,7-dimethyl-1-(4-morpholinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile is its high potency and selectivity for the AMPA receptor subtype. This allows for precise manipulation of glutamate receptor function in experimental systems. However, one limitation of 2-Amino-4-(3,4-dimethoxyphenyl)-7,7-dimethyl-1-(4-morpholinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile is its relatively short duration of action, which can make it difficult to study long-term effects of receptor blockade. Additionally, the use of 2-Amino-4-(3,4-dimethoxyphenyl)-7,7-dimethyl-1-(4-morpholinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile in vivo can be complicated by its poor solubility and bioavailability.

Zukünftige Richtungen

There are a number of future directions for research involving 2-Amino-4-(3,4-dimethoxyphenyl)-7,7-dimethyl-1-(4-morpholinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile. One area of interest is the role of AMPA receptors in neurodegenerative diseases such as Alzheimer's and Parkinson's. 2-Amino-4-(3,4-dimethoxyphenyl)-7,7-dimethyl-1-(4-morpholinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile has been shown to have neuroprotective effects in animal models of these diseases, and further research could help to elucidate the underlying mechanisms and potential therapeutic applications. Another area of interest is the development of more potent and selective AMPA receptor antagonists, which could have applications in the treatment of epilepsy, stroke, and other neurological disorders.

Synthesemethoden

2-Amino-4-(3,4-dimethoxyphenyl)-7,7-dimethyl-1-(4-morpholinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile can be synthesized using a multi-step process starting from commercially available starting materials. The first step involves the reaction of 3,4-dimethoxybenzaldehyde with cyclohexanone to form the corresponding enamine. This is followed by a Mannich reaction with morpholine and formaldehyde to form the key intermediate, 7,7-dimethyl-1-(4-morpholinyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline. The final step involves the reaction of this intermediate with 2-amino-3,4-dimethoxybenzonitrile in the presence of a Lewis acid catalyst to form 2-Amino-4-(3,4-dimethoxyphenyl)-7,7-dimethyl-1-(4-morpholinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile.

Wissenschaftliche Forschungsanwendungen

2-Amino-4-(3,4-dimethoxyphenyl)-7,7-dimethyl-1-(4-morpholinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile has been extensively used in scientific research to study the role of ionotropic glutamate receptors in various physiological and pathological processes. Glutamate is the primary excitatory neurotransmitter in the central nervous system, and its receptors are involved in processes such as learning and memory, synaptic plasticity, and neurodegeneration. 2-Amino-4-(3,4-dimethoxyphenyl)-7,7-dimethyl-1-(4-morpholinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile has been used to study the role of glutamate receptors in these processes, as well as in conditions such as epilepsy, stroke, and Parkinson's disease.

Eigenschaften

Produktname

2-Amino-4-(3,4-dimethoxyphenyl)-7,7-dimethyl-1-(4-morpholinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile

Molekularformel

C24H30N4O4

Molekulargewicht

438.5 g/mol

IUPAC-Name

2-amino-4-(3,4-dimethoxyphenyl)-7,7-dimethyl-1-morpholin-4-yl-5-oxo-6,8-dihydro-4H-quinoline-3-carbonitrile

InChI

InChI=1S/C24H30N4O4/c1-24(2)12-17-22(18(29)13-24)21(15-5-6-19(30-3)20(11-15)31-4)16(14-25)23(26)28(17)27-7-9-32-10-8-27/h5-6,11,21H,7-10,12-13,26H2,1-4H3

InChI-Schlüssel

QYNPURXLANWWCL-UHFFFAOYSA-N

SMILES

CC1(CC2=C(C(C(=C(N2N3CCOCC3)N)C#N)C4=CC(=C(C=C4)OC)OC)C(=O)C1)C

Kanonische SMILES

CC1(CC2=C(C(C(=C(N2N3CCOCC3)N)C#N)C4=CC(=C(C=C4)OC)OC)C(=O)C1)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.